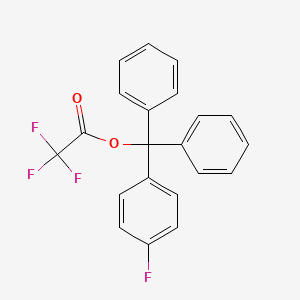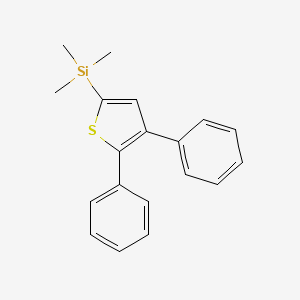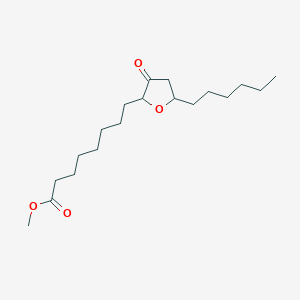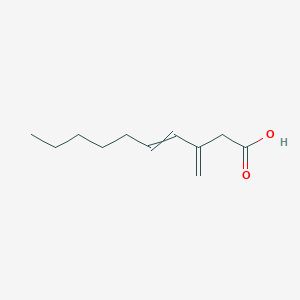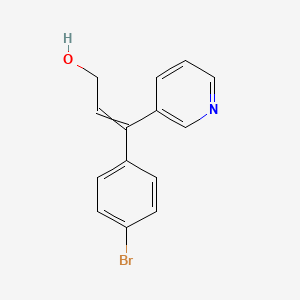![molecular formula C24H36O3Sn B14371964 Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane CAS No. 93674-03-4](/img/structure/B14371964.png)
Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane is an organotin compound that features a naphthalene moiety linked to a stannane core via an oxyacetyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane typically involves the reaction of tributylstannyl chloride with a naphthalen-2-yloxyacetyl derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or column chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The stannane moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while reduction could produce stannous derivatives.
Aplicaciones Científicas De Investigación
Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its organotin properties.
Industry: It is used in the production of polymers and other materials where organotin compounds are required.
Mecanismo De Acción
The mechanism by which Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The naphthalene moiety allows for π-π interactions with aromatic amino acids in proteins, while the stannane core can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.
Tributylstannylthiazole: Used in similar synthetic applications but with a thiazole moiety instead of naphthalene.
Tributyl(thiophen-2-yl)stannane: Another organotin compound with a thiophene ring.
Uniqueness
Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane is unique due to its naphthalene moiety, which provides distinct electronic and steric properties compared to other organotin compounds. This uniqueness makes it particularly useful in applications requiring specific interactions with aromatic systems.
Propiedades
Número CAS |
93674-03-4 |
|---|---|
Fórmula molecular |
C24H36O3Sn |
Peso molecular |
491.2 g/mol |
Nombre IUPAC |
tributylstannyl 2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C12H10O3.3C4H9.Sn/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11;3*1-3-4-2;/h1-7H,8H2,(H,13,14);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
HZJHTTQIACRILX-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)COC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


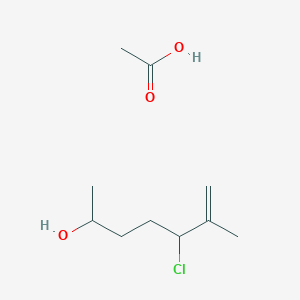
![3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14371895.png)
![1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione](/img/structure/B14371898.png)

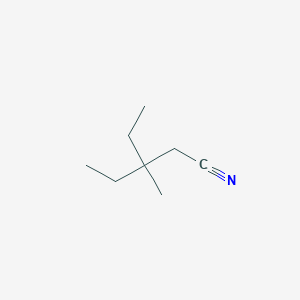
![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]-2-methylpropan-2-ol](/img/structure/B14371907.png)
